Structural Uniqueness: Naphthalene-Based ATX Modulator Chemotype
Autotaxin modulator 1 possesses a distinct naphthalene-based bicyclic aryl scaffold defined by patent WO 2014018881 A1 [1]. This chemotype differs fundamentally from the benzoxazolone core of PF-8380 [2], the imidazopyridine structure of GLPG1690 , and the triazole-based core of BBT-877 [3]. The compound's exact stereochemistry (CAS 1548743-69-6) and substitution pattern (8-trifluoromethyl-7-(4-trifluoromethylcyclohexyloxy)naphthalen-2-yl moiety) are unique among commercially available ATX inhibitors [1].
| Evidence Dimension | Chemical scaffold / chemotype |
|---|---|
| Target Compound Data | Naphthalene/isoquinoline bicyclic aryl series (WO 2014018881 A1, compound 12b) |
| Comparator Or Baseline | PF-8380: benzoxazolone; GLPG1690: imidazopyridine; BBT-877: triazole; BIO-32546: structurally related but stereochemically distinct (S-isomer, US20170158687A1) |
| Quantified Difference | Qualitative structural divergence; no direct head-to-head potency comparison available |
| Conditions | Not applicable (structural comparison) |
Why This Matters
Structural uniqueness reduces the risk of cross-resistance and enables exploration of distinct structure-activity relationships in target validation studies.
- [1] Guckian, K., et al. Preparation of naphthalenes and isoquinolines as ATX modulating agents. WO 2014018881 A1, 2014. View Source
- [2] Gierse, J., et al. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. J Pharmacol Exp Ther. 2010;334(1):310-317. View Source
- [3] Lee, G., et al. Late Breaking Abstract - BBT-877, a potent autotaxin inhibitor in clinical development to treat idiopathic pulmonary fibrosis. Eur Respir J. 2019;54(suppl 63):PA1293. View Source
